4-ethylphenyl 4-ethylbenzoate
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Overview
Description
4-Ethylphenyl 4-ethylbenzoate is an organic compound with the molecular formula C17H18O2. It is a low melting solid and is known for its applications in various scientific fields. The compound is characterized by the presence of two ethyl groups attached to the phenyl and benzoate moieties, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylphenyl 4-ethylbenzoate typically involves the esterification of 4-ethylbenzoic acid with 4-ethylphenol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenyl 4-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-ethylbenzoic acid and 4-ethylphenol.
Reduction: 4-ethylbenzyl alcohol and 4-ethylphenylmethanol.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-Ethylphenyl 4-ethylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethylphenyl 4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and receptor functions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl benzoate: An ester formed by the condensation of benzoic acid and ethanol.
4-Ethylphenyl 4-methylbenzoate: A similar ester with a methyl group instead of an ethyl group on the benzoate moiety
Uniqueness: 4-Ethylphenyl 4-ethylbenzoate is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can impact its applications in various fields .
Properties
IUPAC Name |
(4-ethylphenyl) 4-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-13-5-9-15(10-6-13)17(18)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYBYRMCNLYRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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